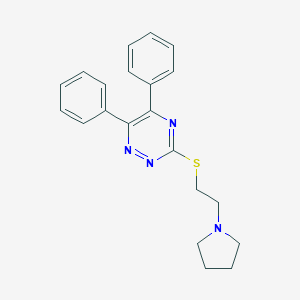![molecular formula C13H13N5 B276362 4-Amino-2-[(2-phenylethyl)amino]-5-pyrimidinecarbonitrile](/img/structure/B276362.png)
4-Amino-2-[(2-phenylethyl)amino]-5-pyrimidinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2-[(2-phenylethyl)amino]-5-pyrimidinecarbonitrile, also known as PP2, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of Src family kinases, which are involved in a variety of cellular processes, including cell proliferation, differentiation, migration, and survival. PP2 has been shown to be effective in inhibiting the activity of Src family kinases both in vitro and in vivo, making it a valuable tool for studying the role of these kinases in various biological processes.
Mécanisme D'action
4-Amino-2-[(2-phenylethyl)amino]-5-pyrimidinecarbonitrile works by binding to the ATP-binding site of Src family kinases, thus preventing the phosphorylation of downstream targets. This leads to the inhibition of cellular processes that are regulated by these kinases, including cell proliferation, differentiation, migration, and survival.
Biochemical and Physiological Effects
4-Amino-2-[(2-phenylethyl)amino]-5-pyrimidinecarbonitrile has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 4-Amino-2-[(2-phenylethyl)amino]-5-pyrimidinecarbonitrile inhibits the activity of Src family kinases, leading to the inhibition of cell proliferation, differentiation, migration, and survival. In vivo studies have shown that 4-Amino-2-[(2-phenylethyl)amino]-5-pyrimidinecarbonitrile can inhibit the growth of tumors in animal models, making it a potential therapeutic agent for cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-Amino-2-[(2-phenylethyl)amino]-5-pyrimidinecarbonitrile in lab experiments is its potency and selectivity for Src family kinases. This makes it a valuable tool for studying the role of these kinases in various biological processes. However, one of the limitations of using 4-Amino-2-[(2-phenylethyl)amino]-5-pyrimidinecarbonitrile is its potential off-target effects, which can lead to unintended consequences in experimental systems.
Orientations Futures
There are many potential future directions for research involving 4-Amino-2-[(2-phenylethyl)amino]-5-pyrimidinecarbonitrile. One area of interest is the development of more potent and selective inhibitors of Src family kinases. Another area of interest is the identification of downstream targets of these kinases, which could lead to the development of new therapeutic targets for cancer and other diseases. Additionally, the role of Src family kinases in other biological processes, such as immune function and neuronal signaling, is an area of active research.
Méthodes De Synthèse
4-Amino-2-[(2-phenylethyl)amino]-5-pyrimidinecarbonitrile can be synthesized using a variety of methods, including the reaction of 2-bromoethylamine with 4-amino-5-cyano-2-methylthiopyrimidine, followed by the reaction of the resulting intermediate with phenylethylamine. Other methods include the reaction of 2-bromoethylamine with 4-amino-5-cyano-2-methylthiopyrimidine, followed by the reaction of the resulting intermediate with phenylethylamine hydrochloride.
Applications De Recherche Scientifique
4-Amino-2-[(2-phenylethyl)amino]-5-pyrimidinecarbonitrile has been used extensively in scientific research to study the role of Src family kinases in various biological processes. It has been shown to be effective in inhibiting the activity of these kinases in vitro and in vivo, making it a valuable tool for studying the role of these kinases in cell proliferation, differentiation, migration, and survival. 4-Amino-2-[(2-phenylethyl)amino]-5-pyrimidinecarbonitrile has also been used to study the role of Src family kinases in cancer and other diseases.
Propriétés
Formule moléculaire |
C13H13N5 |
|---|---|
Poids moléculaire |
239.28 g/mol |
Nom IUPAC |
4-amino-2-(2-phenylethylamino)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C13H13N5/c14-8-11-9-17-13(18-12(11)15)16-7-6-10-4-2-1-3-5-10/h1-5,9H,6-7H2,(H3,15,16,17,18) |
Clé InChI |
BKHHVSCXGJOCHE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC2=NC=C(C(=N2)N)C#N |
SMILES canonique |
C1=CC=C(C=C1)CCNC2=NC=C(C(=N2)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-[(2,3-dihydro-1H-indol-1-ylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B276281.png)
![methyl 2-{[(4-methyl-1-piperazinyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B276282.png)
![methyl 2-{[(diethylamino)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B276283.png)

![N-{[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetyl}-N'-phenylurea](/img/structure/B276287.png)
![Ethyl 4,5-dimethyl-2-[(2-toluidinocarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B276290.png)
![Ethyl 4,5-dimethyl-2-[({[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B276292.png)
![8,9-Dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl ethyl sulfide](/img/structure/B276293.png)
![5,6-dimethyl-4-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}thieno[2,3-d]pyrimidine](/img/structure/B276296.png)
![N-{[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}-N'-methylurea](/img/structure/B276297.png)
![4-Ethoxy-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B276299.png)
![3-[2-(3-methoxyphenyl)-2-oxoethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B276300.png)
![N-[4-(aminosulfonyl)phenyl]-2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B276301.png)
![5,6-dimethyl-3-[2-oxo-2-(2-thienyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B276305.png)